REACTION_CXSMILES
|
Br[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH:10]=[CH:11][CH2:12][CH:13]=[CH:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19].[C:20]([CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH:30]=[CH:31][CH2:32][CH:33]=[CH:34][CH2:35][CH2:36][CH2:37][CH2:38][CH3:39])#N.CC[O:42]CC>II>[CH3:19][CH2:18][CH2:17][CH2:16][CH2:15][CH:14]=[CH:13][CH2:12][CH:11]=[CH:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][C:20](=[O:42])[CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH:30]=[CH:31][CH2:32][CH:33]=[CH:34][CH2:35][CH2:36][CH2:37][CH2:38][CH3:39]
|
Name
|
Mg
|
Quantity
|
0.144 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
Grignard reagent
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Grignard reagent
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
cyanide
|
Quantity
|
1.38 g
|
Type
|
reactant
|
Smiles
|
C(#N)CCCCCCCCC=CCC=CCCCCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
2 mg
|
Type
|
catalyst
|
Smiles
|
II
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a flame dried 500 mL 2NRB flask
|
Type
|
CUSTOM
|
Details
|
the flask was equipped with a magnetic stir bar and a reflux condenser
|
Type
|
CUSTOM
|
Details
|
This set-up was degassed
|
Type
|
CUSTOM
|
Details
|
flushed with argon and 10 mL of anhydrous ether
|
Type
|
ADDITION
|
Details
|
was added to the flask via syringe
|
Type
|
ADDITION
|
Details
|
added dropwise via syringe to the flask
|
Type
|
CUSTOM
|
Details
|
An exothermic reaction
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
started refluxing
|
Type
|
ADDITION
|
Details
|
After the completion of the addition the reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
cooled in ice bath
|
Type
|
ADDITION
|
Details
|
added dropwise to the reaction mixture
|
Type
|
CUSTOM
|
Details
|
An exothermic reaction
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred overnight at ambient temperature
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched
|
Type
|
ADDITION
|
Details
|
by adding 10 mL of acetone
|
Type
|
ADDITION
|
Details
|
The reaction mixture was treated with aq. H2SO4 (10% by volume, 200 mL) until the solution
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
EXTRACTION
|
Details
|
The aq. phase was extracted with ether (2×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined ether layers were dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to get the crude product which
|
Type
|
CUSTOM
|
Details
|
was purified by column (silica gel, 0-10% ether in hexanes) chromatography
|
Type
|
CUSTOM
|
Details
|
The pure product fractions were evaporated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CCCCCC=CCC=CCCCCCCCCC(CCCCCCCCC=CCC=CCCCCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g | |
YIELD: PERCENTYIELD | 74% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |